Prothionamide-d5

Description

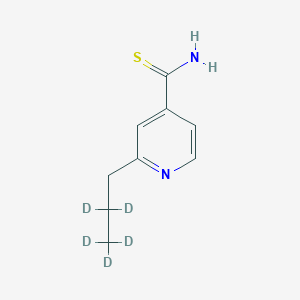

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2S |

|---|---|

Molecular Weight |

185.30 g/mol |

IUPAC Name |

2-(2,2,3,3,3-pentadeuteriopropyl)pyridine-4-carbothioamide |

InChI |

InChI=1S/C9H12N2S/c1-2-3-8-6-7(9(10)12)4-5-11-8/h4-6H,2-3H2,1H3,(H2,10,12)/i1D3,2D2 |

InChI Key |

VRDIULHPQTYCLN-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S)N |

Canonical SMILES |

CCCC1=NC=CC(=C1)C(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Prothionamide-d5: A Technical Guide for Researchers

An In-depth Overview of the Deuterated Internal Standard for Anti-Tuberculosis Drug Analysis

Prothionamide-d5 is the deuterium-labeled analog of Prothionamide, a second-line antitubercular drug.[1] This isotopically enriched compound serves as a critical internal standard for analytical and pharmacokinetic studies, particularly in the quantification of Prothionamide in biological matrices using mass spectrometry. Its use significantly enhances the accuracy and precision of such measurements.

Chemical Identity and Structure

This compound is structurally identical to Prothionamide, with the exception of five hydrogen atoms on the propyl group being replaced by deuterium atoms. This substitution results in a molecule that is chemically similar to the parent drug but has a higher molecular weight, allowing for its differentiation in mass spectrometric analysis.

Chemical Structure of this compound:

Caption: 2D structure of this compound

The deuteration on the propyl group is the most common commercially available form. Researchers should always verify the specific deuteration pattern from the supplier's certificate of analysis.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its application in analytical methodologies.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₇D₅N₂S | [1] |

| Molecular Weight | 185.30 g/mol | [1] |

| CAS Number | 1330261-26-1 | |

| Appearance | Typically a yellow to orange solid | |

| Isotopic Purity | >98% (Typical, verify with supplier) | |

| Precursor Ion (m/z) | [Data not explicitly found in searches] | |

| Product Ions (m/z) | [Data not explicitly found in searches] |

Note: Specific mass spectrometry data (precursor and product ions) are instrument-dependent and should be determined empirically during method development. However, the precursor ion will be the [M+H]⁺ adduct of the deuterated compound.

Experimental Protocols

Synthesis of this compound

-

Alkylation of a Pyridine Precursor with a Deuterated Alkyl Halide: The synthesis would likely start with a suitable 4-substituted pyridine derivative, which is then alkylated at the 2-position using a deuterated propyl halide (e.g., 1-bromo-propane-d5).

-

Conversion to the Thioamide: The resulting 2-(propyl-d5)-4-cyanopyridine would then undergo thionation to convert the cyano group into a thioamide group. This can be achieved using reagents such as sodium hydrosulfide or Lawesson's reagent.

A generalized procedure based on the synthesis of prothionamide impurities is as follows:

Step 1: Synthesis of 2-(propyl-d5)-4-cyanopyridine

-

A solution of 4-cyanopyridine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent) is prepared.

-

A deuterated propylating agent, such as propyl-d5 bromide, is added along with a radical initiator (e.g., ammonium persulfate) and a silver catalyst (e.g., silver nitrate).

-

The reaction mixture is stirred at an elevated temperature for a specified period.

-

After cooling, the product is extracted with an organic solvent and purified, for example, by column chromatography.

Step 2: Thionation to this compound

-

The 2-(propyl-d5)-4-cyanopyridine is dissolved in a suitable solvent.

-

A thionating agent, such as a solution of sodium sulfide and elemental sulfur in water, is added.

-

The reaction is stirred, and the pH is adjusted to precipitate the product.

-

The crude this compound is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization.

Use as an Internal Standard in LC-MS/MS Analysis

This compound is an ideal internal standard for the quantification of Prothionamide in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A general protocol for its use is outlined below:

1. Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution to a final concentration appropriate for the expected range of the analyte in the samples (e.g., 100 ng/mL).

2. Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a fixed volume (e.g., 10 µL) of the this compound working solution.

-

Add a protein precipitating agent, such as acetonitrile or methanol (typically 3 volumes), to the sample.

-

Vortex the mixture to ensure thorough mixing and complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Prothionamide: The precursor ion will be its [M+H]⁺ (m/z ~181.1). The product ions will need to be determined by infusing a standard solution and selecting the most intense and stable fragments.

-

This compound: The precursor ion will be its [M+H]⁺ (m/z ~186.1). The product ions will also need to be determined empirically. The fragmentation pattern is expected to be similar to the non-deuterated form, with a mass shift corresponding to the deuterated fragment.

-

-

Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard to achieve maximum sensitivity.

-

4. Data Analysis:

-

Quantify the concentration of Prothionamide in the samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).

-

Generate a calibration curve using known concentrations of Prothionamide spiked into a blank biological matrix and the fixed concentration of the internal standard.

-

Determine the concentration of Prothionamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Relationships and Workflows

The following diagrams illustrate the relationship between Prothionamide and this compound, and a typical workflow for its use in bioanalytical methods.

Caption: Relationship between Prothionamide and this compound.

Caption: Experimental workflow for bioanalysis using this compound.

References

Prothionamide-d5: A Technical Deep Dive into its Mechanism of Action in Mycobacterium tuberculosis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Prothionamide, a second-line antitubercular agent, is a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is contingent on its metabolic activation within Mycobacterium tuberculosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of prothionamide and its deuterated isotopologue, prothionamide-d5. While direct experimental data on this compound is not publicly available, this paper extrapolates its likely mechanistic profile based on the well-established action of prothionamide and the known principles of the kinetic isotope effect in relevant enzymatic systems. This document summarizes key quantitative data, details essential experimental protocols, and provides visual diagrams of the core pathways to serve as a comprehensive resource for the scientific community.

The Core Mechanism of Prothionamide in Mycobacterium tuberculosis

Prothionamide is a thioamide antibiotic, structurally related to ethionamide, that exerts its bactericidal effects by disrupting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] The mechanism of action is a multi-step process involving enzymatic activation and subsequent inhibition of a key enzyme in the mycolic acid biosynthesis pathway.

Bioactivation by the Flavin Monooxygenase EthA

Prothionamide is a prodrug, meaning it is inactive until it is metabolically converted into its active form within the mycobacterial cell.[2][3] This activation is primarily catalyzed by the enzyme EthA, a flavin monooxygenase encoded by the ethA (Rv3854c) gene.[3] EthA utilizes NADPH and molecular oxygen to oxidize the sulfur atom of the thioamide group in prothionamide.[4] This initial oxidation is a critical step in the formation of a reactive intermediate. The activated prothionamide then reacts with nicotinamide adenine dinucleotide (NAD+) to form a covalent prothionamide-NAD adduct.[5] This adduct is the ultimate inhibitor of the drug's molecular target.

Regulation of Bioactivation by the Transcriptional Repressor EthR

The expression of the activating enzyme, EthA, is negatively regulated by a transcriptional repressor known as EthR (Rv3855).[6] EthR binds to the intergenic region between the ethA and ethR genes, repressing the transcription of both.[6] Overexpression of EthR leads to reduced levels of EthA, thereby decreasing the activation of prothionamide and conferring resistance to the drug.[6] Conversely, inactivation of EthR results in increased EthA expression and hypersensitivity to prothionamide.[6] This regulatory mechanism makes EthR an attractive target for the development of adjunctive therapies that could boost the efficacy of prothionamide.

Inhibition of InhA and Disruption of Mycolic Acid Synthesis

The primary molecular target of activated prothionamide is the enoyl-acyl carrier protein reductase, InhA.[2][3] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of long-chain fatty acids that are precursors to mycolic acids. The prothionamide-NAD adduct binds tightly to InhA, inhibiting its function.[5] This inhibition blocks the synthesis of mycolic acids, leading to a compromised cell wall integrity.[1][3] The weakened cell wall makes the mycobacterium susceptible to host immune responses and other stressors, ultimately resulting in cell death.

Potential Mechanism of Action of this compound: A Theoretical Perspective

While there is a lack of direct experimental data on the mechanism of action of this compound, its behavior can be predicted based on the known mechanism of prothionamide and the principles of the kinetic isotope effect (KIE). Deuterium, being a heavier and stable isotope of hydrogen, forms a stronger covalent bond with carbon. The cleavage of a carbon-deuterium (C-D) bond requires more energy than the cleavage of a carbon-hydrogen (C-H) bond, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction.[7][8]

The bioactivation of prothionamide by the flavin-dependent monooxygenase EthA involves the transfer of an oxygen atom to the sulfur of the thioamide group, a process that does not directly involve the cleavage of a C-H bond on the propyl group where deuteration in this compound would occur. Flavin-dependent monooxygenases typically form a C4a-(hydro)peroxyflavin intermediate which then oxygenates the substrate.[3][9] The rate-limiting step in these reactions can vary. In some flavin-dependent monooxygenases, the oxidation of the substrate is not the rate-determining step, and therefore, no significant kinetic isotope effect is observed.[10] In others, C-H bond cleavage can be at least partially rate-limiting.[11]

Given that the primary activation of prothionamide by EthA is an S-oxidation, it is unlikely that deuteration on the propyl group (d5) would significantly alter the rate of this initial activation step. Therefore, the bioactivation, the formation of the this compound-NAD adduct, and the subsequent inhibition of InhA are expected to proceed in a manner analogous to the non-deuterated compound.

However, deuteration can affect the metabolic stability of a drug by slowing down its degradation by metabolic enzymes such as cytochrome P450s, if C-H bond cleavage is involved in the metabolic pathway.[4][12] This could potentially lead to a longer half-life and increased exposure of the active drug within the host. Any potential differences in the pharmacokinetic profile of this compound compared to prothionamide would need to be experimentally determined.

Quantitative Data

The following tables summarize the available quantitative data for prothionamide.

Table 1: Minimum Inhibitory Concentration (MIC) of Prothionamide against Mycobacterium tuberculosis

| M. tuberculosis Strain | MIC Range (µg/mL) | Method | Reference |

| Wild-type isolates | ≤ 0.125 - 1.0 | Agar Dilution | [13] |

| H37Rv | Not specified | Not specified | Not specified |

| Resistant isolates | > 2.5 | BACTEC MGIT 960 | [14] |

| Resistant isolates | > 5.0 | Resazurin Microtiter Assay | [15] |

Table 2: Pharmacokinetic Parameters of Prothionamide in Patients with Multidrug-Resistant Tuberculosis

| Parameter | Mean ± SD | Unit | Reference |

| AUC0-12h | 11.0 ± 3.7 | µg·h/mL | [7][16] |

| Tmax | 3.6 | h | [7][16] |

| t1/2 | 2.7 | h | [7][16] |

Data from a study with 17 patients receiving combination anti-tuberculosis treatment including prothionamide.[7][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides a reference method for MIC determination in Mycobacterium tuberculosis complex.[10][11]

-

Medium Preparation: Use Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: Prepare a 0.5 McFarland suspension of the M. tuberculosis isolate from a fresh culture. This is achieved by vortexing bacterial colonies with glass beads and suspending them in sterile water. Dilute this suspension 1:100 to obtain a final inoculum of approximately 105 CFU/mL.

-

Plate Preparation: In a U-shaped 96-well microtiter plate, prepare two-fold serial dilutions of prothionamide in the Middlebrook 7H9 broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a drug-free growth control and a sterile control.

-

Incubation: Seal the plate and incubate at 36 ± 1°C.

-

Reading Results: The MIC is read visually using an inverted mirror as soon as the 1:100 diluted growth control shows visible growth. The MIC is defined as the lowest concentration of the drug that inhibits visible growth.[11]

The REMA is a colorimetric method for rapid and inexpensive drug susceptibility testing of M. tuberculosis.[12]

-

Medium and Plate Preparation: Prepare serial two-fold dilutions of prothionamide in Middlebrook 7H9 broth supplemented with OADC in a 96-well plate.

-

Inoculum Preparation: Prepare an inoculum from a fresh Löwenstein-Jensen medium culture, adjusted to a McFarland standard of 1 in 7H9 broth, and then dilute it 1:10.

-

Inoculation: Add 100 µL of the inoculum to each well. Include growth and sterile controls. Seal the perimeter wells with sterile water to prevent evaporation.

-

Incubation: Cover, seal the plate in a plastic bag, and incubate at 37°C for 7 days.

-

Resazurin Addition: After 7 days, add 30 µL of a freshly prepared 0.02% resazurin solution to each well.

-

Reading Results: Re-incubate the plate overnight. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[12]

InhA Inhibition Assay (General Principles)

In vitro assays to determine the inhibition of InhA are crucial for evaluating the activity of prothionamide and its analogs. These assays typically monitor the oxidation of NADH, a substrate of InhA.

-

Reagents: Purified recombinant InhA enzyme, NADH, and a long-chain fatty acyl-CoA substrate (e.g., 2-trans-dodecenoyl-CoA). The activated prothionamide-NAD adduct would be required for direct inhibition studies.

-

Assay Procedure: The reaction is typically performed in a 96-well plate format. The reaction mixture contains buffer (e.g., PIPES), NADH, the fatty acyl-CoA substrate, and varying concentrations of the inhibitor.

-

Initiation and Measurement: The reaction is initiated by the addition of the InhA enzyme. The consumption of NADH is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Mandatory Visualizations

Caption: Bioactivation pathway of prothionamide in M. tuberculosis.

Caption: Regulation of EthA expression by the transcriptional repressor EthR.

Caption: Experimental workflow for evaluating prothionamide and its analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Applications of Flavin-Dependent Monooxygenases in Biosynthesis, Pharmaceutical Development, and Environmental Science [mdpi.com]

- 3. Properties and Mechanisms of Flavin-Dependent Monooxygenases and Their Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 9. Chopping and Changing: the Evolution of the Flavin-dependent Monooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 13C Kinetic Isotope Effects on the Reaction of a Flavin Amine Oxidase Determined from Whole Molecule Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 14. Mechanism of action of a flavin-containing monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 16. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of Prothionamide-d5

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Prothionamide-d5, its mechanism of action, and its application in experimental workflows.

This compound is the deuterated analog of Prothionamide, a second-line antituberculosis drug. The substitution of five hydrogen atoms with deuterium in the propyl group results in a heavier and more stable isotope-labeled internal standard, making it an invaluable tool in pharmacokinetic and bioanalytical studies involving Prothionamide.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1330261-26-1 |

| Molecular Formula | C₉H₇D₅N₂S |

| Molecular Weight | 185.30 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

Table 2: Physical and Chemical Properties of Prothionamide

| Property | Value | Source |

| CAS Number | 14222-60-7 | [1] |

| Molecular Formula | C₉H₁₂N₂S | [2] |

| Molecular Weight | 180.27 g/mol | [2] |

| Melting Point | 140-143°C | [3] |

| Boiling Point | 310.4 ± 44.0 °C (Predicted) | [3] |

| Solubility | Soluble in ethanol and methanol; slightly soluble in ether and chloroform; insoluble in water. | [2] |

Mechanism of Action

Prothionamide is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. Its mechanism of action is closely related to that of isoniazid.

Caption: Prothionamide's activation and inhibitory pathway.

The activation of Prothionamide is catalyzed by the mycobacterial enzyme EthA, a monooxygenase. This process converts Prothionamide into an active sulfoxide metabolite. This active form then targets and inhibits the enzyme InhA (enoyl-acyl carrier protein reductase), which is a crucial component in the synthesis of mycolic acids. Mycolic acids are essential long-chain fatty acids that form the major component of the mycobacterial cell wall. By inhibiting their synthesis, Prothionamide disrupts the integrity of the cell wall, leading to bacterial cell death.

Experimental Protocols and Workflows

This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Prothionamide concentrations in biological matrices.

Experimental Protocol: Quantification of Prothionamide in Plasma using LC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the analysis of Prothionamide in plasma samples.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of plasma, add 10 µL of a working solution of this compound (internal standard) in methanol.

-

Vortex mix for 30 seconds.

-

Add 500 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS system.

-

-

LC-MS Conditions (Representative):

-

Chromatographic Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Prothionamide and this compound.

-

The following diagram illustrates a typical workflow for a pharmacokinetic study using a deuterated internal standard.

Caption: A typical workflow for a pharmacokinetic study.

This workflow highlights the critical role of the deuterated internal standard, this compound, in ensuring accurate and precise quantification of Prothionamide in biological samples, which is fundamental for the reliable determination of its pharmacokinetic parameters.

References

Prothionamide-d5 vs. Unlabeled Prothionamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Prothionamide-d5 and its unlabeled counterpart, Prothionamide. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and analytical testing. This document outlines the core differences, physicochemical properties, and analytical applications of both compounds, with a focus on the utility of the deuterated form as an internal standard in quantitative analysis.

Core Differences and Physicochemical Properties

The fundamental distinction between this compound and unlabeled Prothionamide lies in the isotopic substitution of five hydrogen atoms with deuterium atoms on the propyl group. This substitution results in a higher molecular weight for this compound, a key characteristic exploited in mass spectrometry-based analytical methods. While this isotopic labeling is the primary difference, the overall physicochemical properties of the two compounds are remarkably similar, ensuring that this compound mimics the behavior of unlabeled Prothionamide during sample preparation and chromatographic separation.

Table 1: Physicochemical Properties of Prothionamide and this compound

| Property | Prothionamide (Unlabeled) | This compound |

| Chemical Formula | C₉H₁₂N₂S | C₉H₇D₅N₂S |

| Molecular Weight | 180.27 g/mol | 185.30 g/mol |

| Appearance | Crystalline solid | Crystalline solid |

| Solubility | Soluble in methanol and ethanol | Soluble in methanol and ethanol |

| Primary Application | Antitubercular agent | Internal standard for analytical quantification |

Mechanism of Action and Metabolic Pathway

Prothionamide is a second-line antitubercular agent that acts as a prodrug.[1][2] It requires bioactivation within the Mycobacterium tuberculosis bacterium to exert its therapeutic effect. The primary enzyme responsible for this activation is EthA, a monooxygenase.[1][2] Once activated, Prothionamide is converted into an active metabolite that covalently binds with NAD+ to form a Prothionamide-NAD adduct. This adduct then inhibits the activity of the enoyl-acyl carrier protein reductase, InhA, an essential enzyme in the mycolic acid biosynthesis pathway. The disruption of mycolic acid synthesis compromises the integrity of the bacterial cell wall, leading to bacterial death.

Caption: Prothionamide bioactivation and mechanism of action.

Experimental Protocols: Quantification of Prothionamide using this compound

The primary application of this compound is as an internal standard for the accurate quantification of Prothionamide in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The stable isotope-labeled internal standard co-elutes with the unlabeled analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.

Sample Preparation: Protein Precipitation

-

To 50 µL of plasma sample (calibration standards, quality controls, or unknown samples), add 150 µL of methanol containing the internal standard, this compound (concentration to be optimized based on instrument sensitivity, e.g., 500 ng/mL).

-

Vortex the mixture for 5 minutes to ensure thorough protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 13,000 g) for 5 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate or autosampler vials for LC-MS/MS analysis.

References

- 1. Simultaneous determination of the potent anti-tuberculosis regimen—Pyrazinamide, ethambutol, protionamide, clofazimine in beagle dog plasma using LC–MS/MS method coupled with 96-well format plate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated liquid chromatography tandem mass spectrometry assay for the analysis of pretomanid in plasma samples from pulmonary tuberculosis patients - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Purification of Prothionamide-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Prothionamide-d5, a deuterated analog of the second-line antituberculosis drug Prothionamide. The incorporation of deuterium can offer significant advantages in drug development, including improved pharmacokinetic profiles and reduced metabolism. This document outlines a potential synthetic route and purification strategy, complete with detailed experimental protocols, data presentation, and workflow visualizations.

Synthetic Strategy

The synthesis of this compound can be approached by introducing deuterium at the propyl side chain of the molecule. A plausible method involves the use of a deuterated starting material or a deuteration step during the synthesis. While specific literature on this compound synthesis is scarce, a general strategy can be devised based on known synthetic routes for Prothionamide and general methods for deuterium labeling.[1][2]

A feasible approach begins with the alkylation of 4-cyanopyridine with a deuterated propylating agent, followed by thionation to yield the final product.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis and purification of this compound. These are based on established chemical principles and analogous reactions.[3][4]

Synthesis of 2-(Propyl-d5)-4-cyanopyridine

-

Reaction Setup: To a solution of 4-cyanopyridine (1 equivalent) in a suitable aprotic solvent (e.g., dry THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA) (1.1 equivalents) at -78 °C.

-

Alkylation: After stirring for 30 minutes, add propyl-d5-bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(propyl-d5)-4-cyanopyridine.

Synthesis of this compound

-

Reaction Setup: Dissolve the crude 2-(propyl-d5)-4-cyanopyridine (1 equivalent) in a suitable solvent (e.g., pyridine or a mixture of water and an organic solvent).

-

Thionation: Add a thionating agent. A common method involves bubbling hydrogen sulfide gas through the solution in the presence of a base like triethylamine. Alternatively, reagents like Lawesson's reagent or a mixture of phosphorus pentasulfide and sodium sulfide can be used.[4]

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water. The crude this compound may precipitate.

-

Isolation: Collect the crude product by filtration, wash with cold water, and dry under vacuum.

Purification Strategy

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and other impurities.[5] A multi-step purification process is recommended.

Diagram of the Purification Workflow

Caption: General workflow for the purification of this compound.

Recrystallization

-

Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or a mixture of ethanol and water).

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

-

Stationary Phase: Prepare a silica gel column using a suitable solvent system.

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used for elution. The optimal solvent system should be determined by TLC analysis.

-

Elution and Collection: Apply the partially purified product to the column and elute with the chosen mobile phase. Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound.

Table 1: Synthesis Reaction Parameters and Yields

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Alkylation | 4-Cyanopyridine, Propyl-d5-bromide | LDA | THF | -78 to RT | 12-18 | 60-70 |

| Thionation | 2-(Propyl-d5)-4-cyanopyridine | H₂S, Triethylamine | Pyridine | Reflux | 4-6 | 70-80 |

Table 2: Purification Data

| Purification Step | Solvent System | Recovery (%) | Purity (by HPLC) |

| Recrystallization | Ethanol/Water | 85-95 | >98% |

| Column Chromatography | Hexane/Ethyl Acetate Gradient | 70-85 | >99.5% |

Table 3: Analytical Characterization of this compound

| Analytical Method | Expected Result |

| ¹H NMR | Signals corresponding to the pyridine ring protons. Absence or significant reduction of signals corresponding to the propyl chain protons. |

| ²H NMR (D NMR) | Signal(s) corresponding to the deuterium atoms on the propyl chain. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the mass of this compound (C₉H₇D₅N₂S). |

| HPLC | Single major peak indicating high purity. |

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of this compound. The proposed methods are based on established organic chemistry principles and can be adapted and optimized by researchers in a laboratory setting. The successful synthesis of this compound will enable further investigation into its pharmacokinetic and pharmacodynamic properties, potentially leading to the development of an improved therapeutic agent for tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Identification and characterization of Prothionamide degradation impurities by mass spectrometry, NMR spectroscopy, and ultra high performance liquid chromatography method development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Isotopic Purity in the Bioanalysis of Prothionamide: A Technical Guide to Prothionamide-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of Prothionamide-d5, the deuterated analog of the second-line anti-tuberculosis drug Prothionamide. It highlights the paramount importance of isotopic purity when this compound is utilized as an internal standard in quantitative bioanalysis. This document details the rationale for using stable isotope-labeled standards, outlines the potential risks associated with isotopic impurities, and provides comprehensive experimental methodologies for the synthesis and, critically, the rigorous assessment of the isotopic purity of this compound using mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction: The Analytical Challenge of Prothionamide

Prothionamide is a thioamide antibiotic crucial in the treatment of multidrug-resistant tuberculosis (MDR-TB). Effective therapeutic drug monitoring and pharmacokinetic studies are essential to optimize dosing regimens, ensuring efficacy while minimizing toxicity. The accurate quantification of Prothionamide in complex biological matrices such as plasma and serum presents a significant analytical challenge. To address this, stable isotope-labeled internal standards, such as this compound, are indispensable tools in modern bioanalytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a form of Prothionamide where five hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1] This subtle modification in mass allows it to be distinguished from the unlabeled drug by a mass spectrometer, while ideally exhibiting identical chemical and physical properties during sample extraction, chromatography, and ionization.

The Imperative of Isotopic Purity

The utility of this compound as an internal standard is directly contingent on its isotopic purity. High isotopic purity ensures that the measured signal for the internal standard is not confounded by the presence of the analyte or other isotopic variants.

2.1. The Impact of Isotopic Impurities

Isotopic impurities in a this compound standard can lead to several analytical errors:

-

Underestimation of the Analyte: If the this compound internal standard contains a significant amount of unlabeled Prothionamide (d0), the response at the mass-to-charge ratio (m/z) of the analyte will be artificially inflated, leading to an underestimation of the true analyte concentration.

-

Inaccurate Calibration Curves: The presence of various deuterated species (d1, d2, d3, d4) can lead to a non-linear relationship between the analyte/internal standard peak area ratio and the analyte concentration, compromising the accuracy of the calibration curve.

-

Compromised Assay Sensitivity: Isotopic impurities can contribute to background noise at the analyte's m/z, potentially limiting the lower limit of quantification (LLOQ) of the assay.

2.2. Quantitative Assessment of Isotopic Purity

A comprehensive assessment of isotopic purity involves determining the distribution of all isotopic species. While a specific certificate of analysis for this compound with this level of detail is not publicly available, a typical high-quality standard would exhibit the following characteristics:

| Isotopic Species | Description | Typical Abundance (%) |

| d5 | Fully deuterated Prothionamide | > 98% |

| d4 | Prothionamide with four deuterium atoms | < 2% |

| d3 | Prothionamide with three deuterium atoms | < 0.5% |

| d2 | Prothionamide with two deuterium atoms | < 0.1% |

| d1 | Prothionamide with one deuterium atom | < 0.1% |

| d0 | Unlabeled Prothionamide | < 0.1% |

Note: This table represents a hypothetical, high-purity this compound standard for illustrative purposes.

Synthesis of this compound: A Conceptual Pathway

While a specific, detailed protocol for the synthesis of this compound is proprietary to manufacturers, a plausible synthetic route can be conceptualized based on established methods for deuteration and the synthesis of related thioamides. The deuteration would likely occur on the propyl side chain, as these C-H bonds are more susceptible to exchange or can be built up from a deuterated precursor.

A potential synthetic approach could involve the use of a deuterated propylating agent to introduce the d5-propyl group onto a pyridine ring precursor, followed by conversion of a nitrile or carboxylic acid group at the 4-position to a carbothioamide.

Figure 1. A conceptual synthetic pathway for this compound.

Experimental Protocols for Isotopic Purity Determination

The rigorous determination of isotopic purity is a critical quality control step. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

4.1. Mass Spectrometry for Isotopic Distribution

Objective: To determine the relative abundance of each isotopic species (d0 to d5) of this compound.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Direct Infusion or LC-MS Analysis: The sample is introduced into the mass spectrometer either by direct infusion or via liquid chromatography. LC-MS is preferred to separate the analyte from any potential impurities.

-

High-Resolution Mass Spectrum Acquisition: A full scan mass spectrum is acquired in positive ion mode over a narrow m/z range encompassing the expected masses of all isotopic species of Prothionamide.

-

Data Analysis:

-

The exact mass of the protonated molecule for each isotopic species ([M+H]⁺) is calculated.

-

Extracted ion chromatograms (EICs) are generated for each isotopic species using a very narrow mass window (e.g., ±5 ppm).

-

The peak area for each EIC is integrated.

-

The relative abundance of each isotopic species is calculated as a percentage of the total peak area of all isotopic species.

-

Figure 2. Workflow for isotopic purity analysis by LC-HRMS.

4.2. NMR Spectroscopy for Positional Integrity and Enrichment

Objective: To confirm the positions of deuterium labeling and to estimate the overall isotopic enrichment.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., DMSO-d6). A sample of unlabeled Prothionamide is also prepared as a reference.

-

¹H NMR Acquisition: A standard proton NMR spectrum is acquired for both the labeled and unlabeled samples.

-

²H NMR Acquisition: A deuterium NMR spectrum is acquired for the this compound sample.

-

Data Analysis:

-

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the propyl chain should be significantly diminished or absent compared to the spectrum of unlabeled Prothionamide. The degree of signal reduction can be used to estimate the extent of deuteration at each position.

-

The ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions of deuterium incorporation, confirming the labeling sites.

-

The Kinetic Isotope Effect and its Implications

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of this bond can proceed at a slower rate. This is particularly relevant for drug metabolism, which often involves enzymatic oxidation of C-H bonds by cytochrome P450 enzymes.

While this compound is primarily used as an internal standard and is not intended for therapeutic use, understanding the potential for a KIE is important. If the deuteration significantly alters the metabolic rate of the internal standard relative to the analyte, it may not accurately track the analyte's behavior in certain in vivo studies. However, for most in vitro and many in vivo applications where the internal standard and analyte are co-extracted and analyzed simultaneously, the KIE has a negligible impact on the accuracy of quantification.

Figure 3. The kinetic isotope effect on Prothionamide metabolism.

Conclusion: The Foundation of Reliable Bioanalysis

In the pursuit of accurate and reliable bioanalytical data for Prothionamide, the quality of the internal standard is non-negotiable. This compound, when synthesized to a high degree of isotopic purity, serves as a robust tool for correcting analytical variability. A thorough understanding and rigorous assessment of its isotopic purity, utilizing techniques such as high-resolution mass spectrometry and NMR spectroscopy, are fundamental to ensuring the integrity of pharmacokinetic and therapeutic drug monitoring studies. For researchers and drug development professionals, specifying and verifying the isotopic purity of this compound is a critical step in building a foundation of data that is both accurate and defensible.

References

Prothionamide-d5 in Tuberculosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a crucial second-line thioamide antibiotic utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] It functions as a prodrug, requiring activation within Mycobacterium tuberculosis to exert its therapeutic effect.[4][5] Understanding the pharmacokinetic and pharmacodynamic properties of prothionamide is paramount for optimizing treatment regimens and overcoming drug resistance. The use of stable isotope-labeled internal standards, such as Prothionamide-d5, is instrumental in achieving accurate quantification of the parent drug in biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technical guide provides an in-depth overview of the applications of this compound in tuberculosis research, focusing on its role in bioanalytical methodologies. While direct studies detailing the use of this compound are not abundant in publicly available literature, this guide synthesizes information on prothionamide's mechanism, pharmacokinetics, and established bioanalytical principles for analogous deuterated internal standards.

Mechanism of Action of Prothionamide

Prothionamide's mechanism of action is a multi-step process that ultimately disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][4]

-

Prodrug Activation: Prothionamide is a prodrug, meaning it is inactive until it is metabolically activated within the mycobacterial cell.[4] This activation is primarily carried out by the enzyme EthA, a flavin monooxygenase.[2][5]

-

Inhibition of InhA: Once activated, prothionamide covalently binds to NAD+ to form an adduct. This adduct then targets and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[4]

-

Mycolic Acid Synthesis Disruption: The inhibition of InhA blocks the synthesis of mycolic acids, which are long-chain fatty acids that form a major component of the mycobacterial cell wall, providing a crucial protective barrier.[2][4]

-

Bacteriostatic/Bactericidal Effect: The disruption of mycolic acid synthesis weakens the cell wall, leading to increased permeability and ultimately resulting in a bacteriostatic or bactericidal effect against Mycobacterium tuberculosis.[4]

Caption: Mechanism of action of Prothionamide in M. tuberculosis.

Pharmacokinetics of Prothionamide

The pharmacokinetic profile of prothionamide has been investigated in patients with multidrug-resistant tuberculosis. Understanding these parameters is crucial for dosage optimization.

| Parameter | Value (Mean ± SD) | Patient Population | Reference |

| AUC (0-12h) | 11.0 ± 3.7 µg·h/mL | 17 MDR-TB patients | [2][4] |

| Tmax | 3.6 h | 17 MDR-TB patients | [2][4] |

| t1/2 | 2.7 h | 17 MDR-TB patients | [2][4] |

| Dosing Regimen | 500 mg/day for weight <50 kg and 750 mg/day for weight >50 kg | 27 MDR-TB patients | [4] |

Application of this compound in Bioanalysis

The primary application of this compound in tuberculosis research is as an internal standard for the quantification of prothionamide in biological matrices, such as plasma, using LC-MS/MS. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest, but with a different mass-to-charge ratio (m/z). This allows for accurate correction of variations during sample preparation, chromatography, and ionization.

Experimental Protocol: Quantification of Prothionamide in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

While a specific protocol for this compound is not detailed in the provided search results, a standard methodology can be outlined based on common practices for bioanalytical method validation and the analysis of other anti-tuberculosis drugs.

1. Materials and Reagents:

-

Prothionamide reference standard

-

This compound (internal standard)

-

Human plasma (K2EDTA)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

-

Prepare stock solutions of prothionamide and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare serial dilutions of the prothionamide stock solution with a 50:50 mixture of methanol and water to create working standards for the calibration curve.

-

Prepare a working solution of this compound at an appropriate concentration in the same diluent.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard working solution (this compound).

-

Add a protein precipitation agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Hypothetical):

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution to separate prothionamide from endogenous plasma components.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

Prothionamide: Precursor ion (Q1) -> Product ion (Q3) (to be determined empirically).

-

This compound: Precursor ion (Q1) -> Product ion (Q3) (to be determined empirically, with a mass shift corresponding to the deuterium labeling).

-

-

Collision energy and other MS parameters to be optimized for maximum signal intensity.

-

5. Method Validation:

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank plasma samples.

-

Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/internal standard) over a defined concentration range.

-

Accuracy and Precision: The closeness of the measured concentrations to the nominal concentrations and the degree of scatter in the measurements, respectively, evaluated at multiple quality control (QC) levels.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The influence of endogenous plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Caption: Workflow for Prothionamide quantification in plasma.

Synthesis of Deuterated Prothionamide

A method for the synthesis of d2-Prothionamide has been reported.[1] The approach utilizes alkyl-substituted thianthrenium salts to efficiently and selectively introduce deuterium at the α-position of the alkyl chain through a pH-dependent hydrogen isotope exchange process, with D2O serving as the deuterium source.[6] The resulting α-deuterated alkyl thianthrenium salts, containing two deuterium atoms, demonstrate high selectivity and deuterium incorporation in subsequent electrophilic substitution reactions.[6] While a detailed step-by-step protocol is not publicly available, the general principle involves the metallaphotoredox-catalyzed cross-electrophile coupling of d2-labeled thianthrenium salts.[1][3]

Caption: General synthesis pathway for d2-Prothionamide.

Conclusion

This compound is a valuable tool for researchers and drug development professionals in the field of tuberculosis. Its primary application as an internal standard in LC-MS/MS bioanalytical methods allows for the accurate and precise quantification of prothionamide in biological samples. This is essential for pharmacokinetic studies, therapeutic drug monitoring, and the overall optimization of treatment regimens for MDR-TB. While specific, detailed protocols for the use of this compound are not widely published, the principles and methodologies outlined in this guide provide a solid foundation for the development and validation of such assays. The continued use of deuterated internal standards like this compound will undoubtedly contribute to a deeper understanding of prothionamide's clinical pharmacology and aid in the global fight against tuberculosis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of prothionamide in patients with multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Metallaphotoredox deuteroalkylation utilizing thianthrenium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Prothionamide-d5 in Leprosy Drug Development: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, continues to present therapeutic challenges, particularly with the emergence of drug-resistant strains. Prothionamide, a second-line thioamide antibiotic, serves as a crucial component in multidrug therapy regimens for leprosy. This technical guide provides an in-depth exploration of prothionamide's mechanism of action, its clinical application in leprosy, and introduces the prospective role of its deuterated analog, Prothionamide-d5, in enhancing therapeutic outcomes. By leveraging the kinetic isotope effect, deuteration offers a promising strategy to improve the pharmacokinetic and safety profile of prothionamide, potentially leading to more effective and tolerable treatment options for leprosy. This document details the underlying scientific principles, presents relevant quantitative data, outlines key experimental protocols, and visualizes the critical pathways involved in the action and development of these compounds.

Prothionamide: Mechanism of Action and Clinical Use in Leprosy

Prothionamide (PTH) is a structural analog of ethionamide and a cornerstone in the treatment of multidrug-resistant mycobacterial infections, including leprosy.[1][2] It functions as a prodrug, requiring bioactivation within the mycobacterial cell to exert its therapeutic effect.[3][4]

Bioactivation and Molecular Target

The bactericidal activity of prothionamide is contingent on a multi-step intracellular process:

-

Enzymatic Activation: Prothionamide is activated by the enzyme EthA, a flavin monooxygenase encoded by the ethA gene in Mycobacterium leprae.[3][4] The expression of EthA is negatively regulated by the transcriptional repressor EthR.[4][5]

-

Adduct Formation: The activated prothionamide metabolite reacts with nicotinamide adenine dinucleotide (NAD) to form a covalent prothionamide-NAD (PTH-NAD) adduct.[1][6][7]

-

Target Inhibition: This PTH-NAD adduct is a potent, tight-binding inhibitor of the enzyme InhA, an enoyl-acyl carrier protein (ACP) reductase.[1][3][6]

-

Disruption of Cell Wall Synthesis: InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, responsible for the synthesis of mycolic acids.[3][8] Mycolic acids are unique, long-chain fatty acids that are essential structural components of the robust mycobacterial cell wall. Inhibition of InhA disrupts this synthesis, leading to a compromised cell wall and subsequent bacterial death.[3][8]

Caption: Prothionamide activation pathway and its inhibitory effect on mycolic acid synthesis.

Clinical Efficacy and Quantitative Data

Clinical studies have demonstrated the efficacy of prothionamide in the treatment of lepromatous leprosy.[9] It exhibits a rapid bactericidal effect and contributes to significant clinical improvement.[9][10]

| Study Parameter | Study 1 (1982-1984)[9][11] | Study 2 (1985)[10] |

| Patient Population | 50 untreated lepromatous leprosy patients | 20 untreated lepromatous leprosy patients |

| Dosage Regimens | 250 mg or 500 mg (monotherapy, 6x/week) | 250 mg or 500 mg (monotherapy, daily) |

| Treatment Duration | 6 months | 2 months |

| Clinical Improvement | 83% of patients | Healing of mucosal ulcers in 13 of 16 cases |

| Bacteriological Outcome | 500 mg dose showed more rapid loss of M. leprae viability than 250 mg. Prothionamide was superior to ethionamide at equivalent doses. | Nasal smears became negative in all cases within 2 months. Mouse footpad inoculations became non-infective in all cases. |

In addition to clinical efficacy, in-vitro studies have quantified the potent activity of the prothionamide-NAD adduct.

| In-Vitro Parameter | Value | Target |

| Minimum Inhibitory Concentration (MIC) | ~0.5 µg/mL | M. tuberculosis[7] |

| Inhibition Constant (Ki) | 11 ± 6 nM | M. leprae InhA[1] |

The Rationale for this compound in Leprosy Drug Development

While prothionamide is effective, its clinical use can be limited by adverse effects, including gastrointestinal disturbances and hepatotoxicity.[12][13] Deuteration, the strategic replacement of hydrogen atoms with their stable heavy isotope deuterium, presents a validated approach to improving a drug's metabolic profile.[14][15]

The Kinetic Isotope Effect (KIE)

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism by cytochrome P450 (CYP) enzymes, occur at a slower rate when a C-D bond is present at the metabolic site.[][17] This can lead to several therapeutic advantages:

-

Reduced Metabolic Rate: Slower metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).[17]

-

Improved Pharmacokinetic Profile: This may allow for lower or less frequent dosing, improving patient adherence.[15]

-

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed via C-H bond cleavage, deuteration at that site can redirect metabolism towards safer pathways, enhancing the drug's safety profile.[18]

-

Increased Efficacy: Higher plasma concentrations of the parent drug can lead to enhanced therapeutic effects.[17]

Potential Advantages of this compound

Although specific preclinical or clinical data for this compound are not yet publicly available, the principles of deuteration allow for the formulation of a strong hypothesis regarding its potential benefits. The "d5" designation implies the replacement of five hydrogen atoms with deuterium. Based on prothionamide's structure, these are likely located on the propyl side chain, a potential site for metabolic oxidation.

Hypothesized Advantages of this compound:

-

Enhanced Metabolic Stability: Deuteration of the propyl group could slow its metabolism, leading to higher and more sustained plasma concentrations of the active drug.

-

Reduced Hepatotoxicity: If oxidative metabolism of the side chain contributes to the formation of reactive metabolites linked to liver injury, this compound could exhibit a more favorable safety profile.

-

Improved Therapeutic Index: By potentially increasing efficacy (due to higher exposure) and decreasing toxicity, the therapeutic window of prothionamide could be widened.

-

Dose Reduction: A more robust pharmacokinetic profile might allow for the administration of lower daily doses, which could reduce the incidence of dose-dependent side effects like gastrointestinal intolerance.[13]

Conceptual Drug Development Workflow

The development of this compound would follow a structured preclinical and clinical pathway, directly comparing its properties to the parent compound.

Caption: A streamlined workflow for the development and evaluation of this compound.

Key Experimental Protocols

Detailed and standardized protocols are essential for the evaluation of new anti-leprosy agents. Below are representative methodologies for critical preclinical assessments.

Protocol: Cell-Based Bioactivation Assay

This protocol is designed to confirm that a thioamide prodrug is activated by EthA to an InhA inhibitor, based on methods described in the literature.[1][6]

Objective: To determine if this compound, like prothionamide, is activated by EthA to form an adduct that inhibits InhA.

Materials:

-

E. coli expression vector system.

-

Genes for M. lepraeethA and inhA.

-

E. coli expression strain (e.g., BL21).

-

Luria-Bertani (LB) medium and appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Prothionamide and this compound.

-

Cell lysis buffer (e.g., BugBuster).

-

Ni-NTA affinity chromatography resin.

-

InhA enzyme activity assay components (e.g., NADH, crotonyl-CoA).

-

Spectrophotometer.

-

LC-MS system for adduct identification.

Methodology:

-

Vector Construction: Co-clone the M. leprae ethA and His-tagged inhA genes into a suitable E. coli expression vector.

-

Protein Co-expression: a. Transform the expression vector into E. coli. b. Grow a 1 L culture in LB medium at 37°C to an OD600 of 0.6-0.8. c. Add this compound (or Prothionamide as a control) to a final concentration of ~50-100 µM. d. Induce protein expression with IPTG (e.g., 0.5 mM) and incubate for 16-20 hours at 18°C.

-

Protein Purification: a. Harvest cells by centrifugation. b. Lyse the cells using lysis buffer and sonication. c. Clarify the lysate by centrifugation. d. Purify the His-tagged InhA (potentially complexed with the PTH-d5-NAD adduct) from the supernatant using Ni-NTA affinity chromatography.

-

Activity Assay: a. Measure the enzymatic activity of the purified InhA by monitoring the oxidation of NADH at 340 nm in the presence of its substrate, crotonyl-CoA. b. Compare the activity of InhA purified from cells grown with this compound versus cells grown without the drug. A significant reduction in activity indicates the formation of an inhibitory adduct.

-

Adduct Identification (Optional): a. Subject the purified, inhibited InhA to denaturation and analysis by LC-MS. b. Search for a mass peak corresponding to the predicted mass of the PTH-d5-NAD adduct.

Protocol: In Vivo Efficacy Assessment (Mouse Footpad Model)

This classic model remains a gold standard for evaluating the bactericidal activity of anti-leprosy drugs in vivo.[10]

Objective: To compare the in vivo bactericidal activity of this compound and prothionamide against M. leprae.

Materials:

-

BALB/c or athymic nude mice.

-

Viable M. leprae bacilli (e.g., from an infected armadillo).

-

Hanks' balanced salt solution (HBSS).

-

Prothionamide and this compound formulated for oral gavage.

-

Microscope slides, acid-fast staining reagents.

Methodology:

-

Infection: a. Prepare a standardized inoculum of M. leprae in HBSS. b. Inoculate the hind footpads of mice with approximately 5 x 10³ bacilli.

-

Treatment: a. Allow the infection to establish for 3-4 months until the bacterial count reaches ~10⁶ bacilli per footpad. b. Randomize mice into treatment groups: Vehicle control, Prothionamide (e.g., 25 mg/kg), and this compound (equimolar dose). c. Administer treatment daily via oral gavage for a specified period (e.g., 8-12 weeks).

-

Assessment of Viability: a. At the end of the treatment period, harvest the footpad tissue. b. Homogenize the tissue and perform serial dilutions. c. Inoculate the footpads of a new cohort of naive mice with the dilutions from each treatment group. d. After 8-12 months, harvest the footpads of the new cohort and enumerate the acid-fast bacilli (AFB).

-

Data Analysis: a. The number of mice in the second cohort that develop an infection at each dilution is used to calculate the proportion of viable M. leprae remaining after treatment. b. A significant reduction in the number of viable bacilli in the this compound group compared to the Prothionamide group indicates superior bactericidal activity.

Conclusion and Future Directions

Prothionamide is an indispensable tool in the fight against leprosy. The application of deuteration chemistry to create this compound offers a scientifically grounded strategy to enhance its therapeutic properties. The anticipated improvements in metabolic stability and safety could translate into a more effective and better-tolerated regimen for patients, particularly those requiring long-term treatment for multidrug-resistant leprosy.

The path forward requires a systematic preclinical evaluation of this compound, focusing on comparative pharmacokinetics, toxicology, and efficacy against M. leprae. Positive outcomes from these studies would provide a strong rationale for advancing this next-generation thioamide into clinical trials, with the ultimate goal of providing a superior treatment option to eradicate leprosy.

References

- 1. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of thioamide drug action against tuberculosis and leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Prothionamide? [synapse.patsnap.com]

- 4. Activation of the pro-drug ethionamide is regulated in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Mechanism of thioamide drug action against tuberculosis and leprosy | Semantic Scholar [semanticscholar.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Prothionamide - Uses, Benefits, Side Effects And Medicines [zeelabpharmacy.com]

- 9. A clinical trial of ethionamide and prothionamide for treatment of lepromatous leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of Prothionamide on the Infectivity of Lepromatous Leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajtmh.org [ajtmh.org]

- 12. Prothionamide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 13. What are the side effects of Prothionamide? [synapse.patsnap.com]

- 14. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Prothionamide-d5 as an Internal Standard in LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothionamide is a second-line antituberculosis agent used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Accurate quantification of prothionamide in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this purpose due to its high sensitivity, selectivity, and accuracy.

The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to correct for variability in sample preparation, matrix effects, and instrument response. Prothionamide-d5, a deuterated analog of prothionamide, serves as an ideal internal standard as it shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, but is distinguishable by its mass-to-charge ratio (m/z). This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of prothionamide in human plasma by LC-MS/MS.

Principle

The method involves the extraction of prothionamide and the internal standard, this compound, from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of prothionamide to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

-

Analytes and Internal Standard:

-

Prothionamide (analytical standard)

-

This compound (internal standard)

-

-

Reagents:

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Prothionamide Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of prothionamide in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Prothionamide Working Solutions: Prepare serial dilutions of the prothionamide stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

To each tube, add 50 µL of the respective sample (blank plasma, plasma spiked with calibration standards or QCs, or study sample).

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.

-

Vortex briefly to mix.

-

Add 200 µL of cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Figure 1. Workflow for the protein precipitation-based sample preparation of plasma samples.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prothionamide | 181.1 | 121.1 | Optimize for system |

| This compound | 186.1 | 126.1 | Optimize for system |

Note: The MRM transition for this compound is proposed based on the stable incorporation of five deuterium atoms and the common fragmentation pathway of the thioamide moiety. This transition should be confirmed and optimized during method development.

Figure 2. Logical flow of the LC-MS/MS analysis process.

Method Validation

A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of prothionamide into the blank matrix. A typical calibration range is 0.1 to 10 µg/mL. The linearity of the curve should be evaluated using a weighted linear regression model (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be ≥ 0.99.

| Calibration Standard | Concentration (µg/mL) |

| STD 1 | 0.1 |

| STD 2 | 0.2 |

| STD 3 | 0.5 |

| STD 4 | 1.0 |

| STD 5 | 2.5 |

| STD 6 | 5.0 |

| STD 7 | 7.5 |

| STD 8 | 10.0 |

Accuracy and Precision

Accuracy and precision should be determined by analyzing QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high. Both intra-day and inter-day accuracy and precision should be evaluated. The acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% (≤20% for LLOQ) for precision.

| QC Level | Concentration (µg/mL) |

| LLOQ | 0.1 |

| Low QC | 0.3 |

| Mid QC | 3.0 |

| High QC | 8.0 |

Recovery and Matrix Effect

The extraction recovery of prothionamide should be consistent across different concentrations. The matrix effect should be evaluated to ensure that endogenous components in the plasma do not interfere with the ionization of the analyte or internal standard. The use of this compound is expected to effectively compensate for any matrix effects.[1]

| Parameter | Expected Result |

| Recovery | Consistent and reproducible across QC levels |

| Matrix Effect | Minimal, with CV ≤ 15% for the IS-normalized matrix factor |

Stability

The stability of prothionamide in plasma should be assessed under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (µg/mL) | Regression Model | r² |

|---|

| Prothionamide | 0.1 - 10.0 | 1/x² weighted | >0.995 |

Table 2: Intra-day and Inter-day Precision and Accuracy

| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LLOQ | 0.1 | <20 | 80-120 | <20 | 80-120 |

| Low QC | 0.3 | <15 | 85-115 | <15 | 85-115 |

| Mid QC | 3.0 | <15 | 85-115 | <15 | 85-115 |

| High QC | 8.0 | <15 | 85-115 | <15 | 85-115 |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of prothionamide in human plasma using this compound as an internal standard with LC-MS/MS. The use of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of applications in clinical and research settings. Proper method validation is essential to ensure the reliability of the results.

References

Application Notes and Protocols: Preparation of Prothionamide-d5 Solution for Mass Spectrometry

Introduction